
2-Cyclohexyl-benzothiazol-6-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclohexyl-benzothiazol-6-ylamine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histamine H3 Receptor Modulation
One of the primary applications of 2-Cyclohexyl-benzothiazol-6-ylamine lies in its ability to modulate histamine H3 receptors. These receptors are implicated in various neurological and metabolic disorders, including cognitive dysfunction and obesity. Compounds similar to this amine have been shown to exhibit antagonist and inverse agonist activities at H3 receptors, which could be beneficial in treating conditions related to memory and cognition processes, as well as cardiovascular functions .
Table 1: Summary of H3 Receptor Modulation Studies
Study Reference | Compound Tested | Activity Type | Condition Treated |
---|---|---|---|
This compound | Antagonist | Cognitive Disorders | |
Similar Benzothiazole Derivatives | Inverse Agonist | Obesity Management |
Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in combating tuberculosis (TB). These compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as anti-TB agents. The synthesis of these derivatives often involves innovative methods such as microwave irradiation and multicomponent reactions, which enhance their efficacy .
Table 2: Anti-Tubercular Activity of Benzothiazole Derivatives
Compound Name | IC50 (µM) | Method of Synthesis |
---|---|---|
This compound | TBD | Microwave Irradiation |
New Benzothiazole Derivative | TBD | Multicomponent Reactions |
Antioxidant Properties
The antioxidant activity of this compound and its derivatives has been a subject of research due to their potential protective effects against oxidative stress-related diseases. Studies have reported varying degrees of antioxidant activity, with specific derivatives showing IC50 values lower than standard reference antioxidants like ascorbic acid .
Table 3: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
---|---|---|---|
This compound | TBD | Ascorbic Acid | 40 |
Cytotoxic Effects Against Cancer Cells
Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For instance, one derivative showed an IC50 value significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent .
Table 4: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
This compound | MCF-7 | TBD | Doxorubicin | 7.26 |
Another Benzothiazole Derivative | HepG2 | TBD | Sorafenib | 9.18 |
Case Study on Cognitive Disorders
A clinical study involving the administration of H3 receptor antagonists demonstrated significant improvements in memory and cognitive functions among participants diagnosed with mild cognitive impairment. The study utilized a derivative similar to this compound, indicating its potential role in therapeutic regimens for cognitive disorders.
Case Study on Tuberculosis Treatment
In vitro studies on new benzothiazole derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some derivatives outperforming traditional anti-TB drugs.
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C13H16N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
XACUBDRECDVPKW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NC3=C(S2)C=C(C=C3)N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.